molecular formula C11H12O5 B8256126 Benzeneacetic acid, alpha-(hydroxymethyl)-4-(methoxycarbonyl)-

Benzeneacetic acid, alpha-(hydroxymethyl)-4-(methoxycarbonyl)-

Cat. No.: B8256126
M. Wt: 224.21 g/mol
InChI Key: OSYXXSRIJQBXQG-UHFFFAOYSA-N
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Description

Benzeneacetic acid, alpha-(hydroxymethyl)-4-(methoxycarbonyl)- is an organic compound with the molecular formula C11H12O5. It is a derivative of propanoic acid and features a hydroxy group and a methoxycarbonylphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, alpha-(hydroxymethyl)-4-(methoxycarbonyl)- typically involves the esterification of 4-methoxycarbonylphenylacetic acid followed by hydrolysis. One common method includes the reaction of 4-methoxycarbonylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and reduction to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification and hydrolysis processes. These methods are optimized for high yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, alpha-(hydroxymethyl)-4-(methoxycarbonyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Benzeneacetic acid, alpha-(hydroxymethyl)-4-(methoxycarbonyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha-(hydroxymethyl)-4-(methoxycarbonyl)- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxycarbonyl groups play crucial roles in its reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities and cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzeneacetic acid, alpha-(hydroxymethyl)-4-(methoxycarbonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-hydroxy-2-(4-methoxycarbonylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-16-11(15)8-4-2-7(3-5-8)9(6-12)10(13)14/h2-5,9,12H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYXXSRIJQBXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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